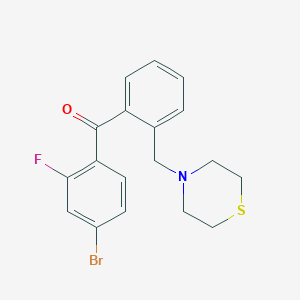

4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone

Description

Historical Context and Development of Halogenated Benzophenone Derivatives

The development of halogenated benzophenone derivatives traces its origins to the fundamental discovery of benzophenone itself, which was first described by Carl Graebe of the University of Königsberg in 1874. Benzophenone, with its characteristic diphenyl ketone structure, emerged as a critical building block in organic synthesis, establishing the foundation for subsequent derivatization efforts. The incorporation of halogen substituents into the benzophenone framework represents a significant advancement in medicinal chemistry, driven by the recognition that halogen atoms can profoundly influence molecular properties including lipophilicity, metabolic stability, and receptor binding affinity.

The systematic exploration of halogenated benzophenones gained momentum in the late twentieth century as researchers recognized the potential for these compounds to serve as versatile scaffolds in drug discovery. The strategic placement of bromine and fluorine atoms, as exemplified in this compound, reflects sophisticated understanding of structure-activity relationships developed through decades of medicinal chemistry research. The inclusion of thiomorpholine functionality represents a more recent development, emerging from efforts to incorporate heterocyclic moieties that can enhance aqueous solubility and provide additional sites for molecular recognition.

The evolution from simple benzophenone derivatives to complex multi-substituted variants like this compound demonstrates the progression of synthetic organic chemistry toward increasingly sophisticated molecular architectures. This development has been facilitated by advances in synthetic methodology, particularly in the areas of cross-coupling reactions and heterocyclic chemistry, which have enabled the efficient construction of such complex molecular frameworks. The compound represents a confluence of multiple chemical trends, including the strategic use of halogen bonding, the incorporation of sulfur-containing heterocycles, and the optimization of substitution patterns for enhanced biological activity.

Position of this compound in Chemical Taxonomy

This compound occupies a distinct position within the broader chemical taxonomy, representing a complex intersection of multiple structural classes. At its core, the compound belongs to the benzophenone family, which is classified as a subset of diaryl ketones characterized by a carbonyl group connecting two aromatic rings. This fundamental structure places it within the broader category of aromatic ketones, which serve as important intermediates and target molecules in organic synthesis.

From a taxonomic perspective, the compound can be classified according to multiple organizational systems. Under the Chemical Abstracts Service classification system, it bears the registry number 898782-14-4, which uniquely identifies this specific isomer among related compounds. The molecular formula C₁₈H₁₇BrFNOS encompasses eighteen carbon atoms, seventeen hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom, reflecting the complex multi-element composition that characterizes modern pharmaceutical intermediates.

The structural complexity of this compound necessitates classification according to multiple functional group categories. The presence of the thiomorpholine ring system places it within the class of morpholine derivatives, specifically those containing sulfur heteroatoms. The halogen substituents classify it as a polyhalogenated aromatic compound, while the methylene linker connecting the thiomorpholine to the benzene ring represents an alkyl ether functionality. This multi-faceted structural profile demonstrates the sophisticated molecular design principles employed in contemporary chemical research.

Table 1: Chemical Classification of this compound

| Classification Category | Specific Class | Structural Feature |

|---|---|---|

| Primary Structure | Benzophenone | Diphenyl ketone core |

| Halogen Content | Polyhalogenated Aromatic | Bromine and fluorine substituents |

| Heterocyclic Component | Thiomorpholine Derivative | Six-membered ring containing sulfur |

| Substitution Pattern | Meta-substituted Benzene | 2'-position substitution |

| Molecular Framework | Multi-heterocyclic Compound | Multiple heteroatoms (N, O, S) |

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research extends across multiple domains, reflecting the compound's potential applications and its role as a representative example of modern molecular design principles. The benzophenone scaffold has demonstrated remarkable versatility in medicinal chemistry applications, with derivatives showing activity across diverse therapeutic areas including cancer treatment, neurological disorders, and antimicrobial therapy. The specific structural features present in this compound suggest potential applications in areas where traditional benzophenone derivatives have shown promise.

Recent research has highlighted the importance of halogenated aromatic compounds in drug discovery, with halogen atoms serving multiple functions including enhanced metabolic stability, improved membrane permeability, and specific halogen bonding interactions with biological targets. The combination of bromine and fluorine substitution in this compound represents a sophisticated approach to halogen incorporation, potentially offering synergistic effects that enhance the compound's biological profile. Fluorine substitution is particularly valued for its ability to modulate lipophilicity and metabolic stability, while bromine substitution can enhance binding affinity through halogen bonding interactions.

The incorporation of the thiomorpholine moiety reflects contemporary trends in medicinal chemistry toward the inclusion of sulfur-containing heterocycles. Research has demonstrated that morpholine-containing compounds exhibit favorable pharmacokinetic properties, including enhanced aqueous solubility and improved bioavailability. The thiomorpholine variant adds additional complexity through the inclusion of sulfur, which can participate in unique chemical interactions and may offer advantages in terms of selectivity and potency. This structural feature positions the compound within the broader context of heterocyclic drug discovery, where the strategic incorporation of heteroatoms is used to fine-tune molecular properties.

Table 2: Research Applications and Structural Significance

| Structural Element | Research Significance | Potential Application |

|---|---|---|

| Benzophenone Core | Established pharmacophore in anticancer research | Oncological applications |

| Bromo Substitution | Enhanced halogen bonding capability | Improved target selectivity |

| Fluoro Substitution | Metabolic stability enhancement | Extended half-life |

| Thiomorpholine Ring | Aqueous solubility improvement | Enhanced bioavailability |

| Methylene Linker | Conformational flexibility | Optimized binding geometry |

Nomenclature and Structural Classification Systems

The nomenclature of this compound follows established conventions for complex organic molecules, incorporating multiple naming systems to provide comprehensive structural identification. The International Union of Pure and Applied Chemistry name for this compound is (4-bromo-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone, which systematically describes each structural element and its connectivity. This nomenclature system provides unambiguous identification by specifying the positions of all substituents and the nature of the connecting bonds.

The Chemical Abstracts Service registry system assigns the number 898782-14-4 to this specific compound, distinguishing it from closely related isomers such as the 4'-thiomorpholinomethyl variant (Chemical Abstracts Service 898783-02-3). This numerical identification system is crucial for preventing confusion between structural isomers that differ only in the position of substitution. The distinction between 2'- and 4'-substitution patterns is particularly important as these isomers may exhibit significantly different biological activities and physical properties.

The structural classification of this compound according to the Simplified Molecular Input Line Entry System provides the string C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F, which encodes the complete molecular structure in a linear format suitable for computational applications. This representation system enables efficient database searching and computational analysis while maintaining complete structural information. The International Chemical Identifier provides an alternative standardized representation that facilitates cross-referencing between different chemical databases and software systems.

Table 3: Nomenclature and Identification Systems

| System | Identifier | Purpose |

|---|---|---|

| IUPAC Name | (4-bromo-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | Systematic chemical nomenclature |

| CAS Registry | 898782-14-4 | Unique compound identification |

| SMILES | C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F | Linear structural representation |

| Molecular Formula | C₁₈H₁₇BrFNOS | Elemental composition |

| MDL Number | MFCD03842778 | Database cross-reference |

The molecular weight of 394.31 grams per mole reflects the substantial size of this compound relative to simpler benzophenone derivatives, with the additional mass contributed by the halogen atoms and the thiomorpholine substituent. This molecular weight places the compound within the optimal range for pharmaceutical applications, being sufficiently large to provide specificity while remaining within acceptable limits for oral bioavailability. The purity specification of 97 percent indicates the high quality standards maintained for research-grade chemical materials, ensuring reliability in experimental applications.

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKVTRAABJFJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643834 | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-14-4 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzene and thiomorpholine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including :

Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to its functional groups and overall structure.

Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₇BrFNOS

- Molecular Weight : Approximately 394.3 g/mol

- Boiling Point : ~528 °C

- Density : ~1.440 g/cm³

- pKa Value : Estimated around 6.54

The compound's structure allows for unique interactions within biological systems, influenced by its halogen atoms (bromine and fluorine) and the thiomorpholine ring, which can undergo ring-opening reactions under specific conditions.

Medicinal Chemistry

4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone has shown promise in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain pathogenic microorganisms. Its structural components may enhance its ability to disrupt cellular processes in these organisms.

- Anticancer Potential : Research indicates potential anticancer properties, likely due to its ability to interfere with specific enzymes or cellular mechanisms critical for cancer cell proliferation.

Material Science

The compound's unique chemical properties make it suitable for applications in material science:

- Photostability : The presence of bromine and fluorine atoms can improve the photostability of materials, making them suitable for use in environments exposed to UV light.

- Polymer Chemistry : Its reactivity may allow it to serve as a building block for synthesizing novel polymers with tailored properties, enhancing material performance in various applications.

Interaction Studies

Research has focused on understanding the binding affinity and selectivity of this compound towards various biological targets:

- Molecular Docking Simulations : These simulations help predict how the compound interacts with proteins or enzymes, providing insights into its potential mechanisms of action.

- Surface Plasmon Resonance : This technique is employed to measure the binding kinetics between the compound and its biological targets, offering quantitative data on interaction strength and specificity.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Structural Insights :

Physicochemical Properties

Key Observations :

- Morpholinomethyl analogs may exhibit better solubility due to oxygen’s polarity, whereas thiomorpholine’s sulfur could introduce metabolic stability challenges.

Research Findings and Data Gaps

- Stability Studies: Octocrylene-derived benzophenones accumulate over time in commercial products; similar stability issues may affect thiomorpholinomethyl analogs.

- Biological Activity: Benzofuran derivatives with fluorophenyl groups show pharmacological promise, suggesting fluorinated benzophenones warrant further exploration.

- Data Gaps: Limited experimental data exist for the thiomorpholinomethyl derivative’s reactivity, toxicity, and environmental fate.

Biological Activity

4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17BrFNOS. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a thiomorpholine group, positions it as a significant subject of study in biological research. This article delves into the compound's biological activity, including its potential pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Weight : 394.3 g/mol

- IUPAC Name : (4-bromo-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone

- CAS Number : 898782-14-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing pathways related to cell proliferation and apoptosis. The compound may act as a ligand for specific enzymes or receptors, thereby modulating their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it inhibits cell proliferation in several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These findings suggest that this compound exhibits significant cytotoxic effects against human cancer cells, making it a candidate for further development as an anticancer agent.

Mechanisms of Anticancer Activity

The compound's anticancer effects are believed to involve:

- Inhibition of Cell Cycle Progression : Flow cytometry analyses indicated alterations in cell cycle phases upon treatment with the compound, suggesting its role in disrupting normal cell cycle regulation.

- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Study on MCF-7 Cells : A detailed investigation revealed that treatment with this compound led to a significant reduction in viable MCF-7 cells over 72 hours, with a notable decrease in cell viability at concentrations above 10 µM.

- HeLa Cell Line Assessment : Similar results were observed in HeLa cells, where the compound exhibited dose-dependent cytotoxicity, reinforcing its potential as an effective anticancer agent.

Comparative Analysis

When compared to structurally similar compounds, such as 4-Bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone and 4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone, this compound shows distinct biological properties due to its unique substitution pattern. The presence of both bromine and fluorine atoms enhances its reactivity and biological interactions.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone?

The synthesis typically involves sequential halogenation and functionalization steps. Bromination and fluorination can be achieved using electrophilic aromatic substitution, while the thiomorpholinomethyl group is introduced via nucleophilic substitution or coupling reactions. Precursor compounds like 2-bromo-4′-fluoroacetophenone (CAS RN: [403-29-2]) may serve as intermediates, with purification via column chromatography or recrystallization . Storage at 0°C–6°C is critical to prevent degradation of halogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR can resolve the bromo, fluoro, and thiomorpholinomethyl substituents. Fluorine’s strong electronegativity causes distinct splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways.

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement, particularly for resolving halogen and sulfur atom positions in the crystal lattice .

Q. What safety protocols are recommended for handling this compound?

Benzophenone derivatives may exhibit genotoxicity and endocrine disruption. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Toxicity assessments should follow guidelines for benzophenone analogs, with permissible exposure limits based on liver and kidney toxicity thresholds observed in animal studies .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A factorial design can evaluate the impact of variables like temperature, solvent polarity, catalyst loading, and reaction time. For example, hydroxyl substituent positioning in benzophenone derivatives significantly affects HOMO-LUMO gaps (), which can guide solvent selection and catalyst optimization . Response surface methodology (RSM) further refines yield and purity.

Q. How to resolve contradictions between computational and experimental spectroscopic data?

Discrepancies in vibrational shifts (e.g., ν(C=O)) between density functional theory (DFT) predictions and experimental FT-IR results may arise from solvent interactions. For instance, hydrogen bonding with water or alcohols perturbs carbonyl stretching frequencies. Hybrid QM/MM simulations or Kubo–Anderson line-shape analysis can model solvation effects, improving agreement between theory and experiment .

Q. What solvent systems stabilize this compound during kinetic studies?

Halogenated solvents (e.g., dichloromethane) enhance stability by forming rapid, reversible halogen bonds with the thiomorpholinomethyl group. In contrast, alcohols induce slower hydrogen-bonding interactions, leading to solvatochromic shifts detectable via UV-Vis or fluorescence spectroscopy .

Q. How does the thiomorpholinomethyl group influence reactivity in cross-coupling reactions?

The sulfur atom in thiomorpholinomethyl acts as a weak Lewis base, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, competing coordination with bromine may require protecting groups. Kinetic studies using GLC or UV-Vis (e.g., triisobutylaluminum reduction of benzophenone derivatives) can quantify reaction pathways .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

Reverse-phase HPLC with a C18 column effectively separates brominated byproducts. For small-scale purification, flash chromatography using silica gel and ethyl acetate/hexane gradients (60:40 to 80:20) is recommended. Purity validation via HPLC-DAD should achieve >95.0% (HPLC area%) as per reagent-grade standards .

Q. How to assess environmental persistence of this compound?

Apply the Ecological Risk Classification (ERC) Approach, which evaluates biodegradation, bioaccumulation, and aquatic toxicity. Benzophenone derivatives typically exhibit low ecological hazard potential, but bromine substitution may increase persistence in soil. OECD 301F biodegradation tests and LC-MS/MS monitoring are advised .

Q. What computational tools predict the compound’s photophysical properties?

Time-dependent DFT (TD-DFT) with B3LYP/6-31+G(d,p) basis sets models UV absorption maxima. For solvatochromism, the Onsager reaction field theory correlates solvent polarity () with spectral shifts. Software like Gaussian or ORCA integrates these parameters for predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.